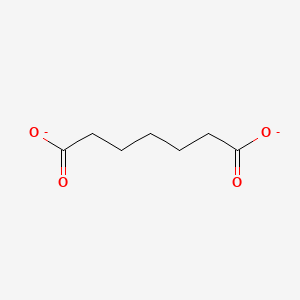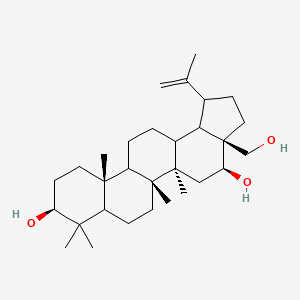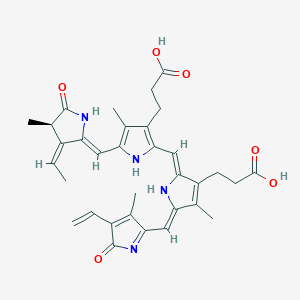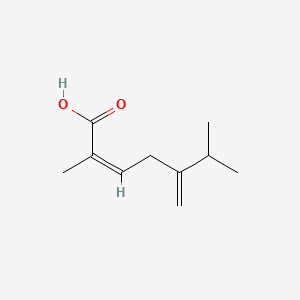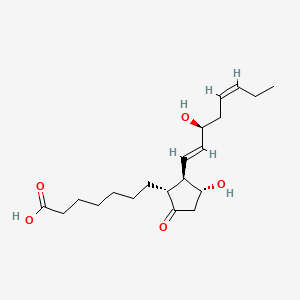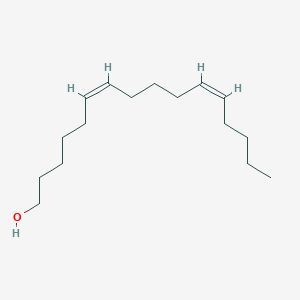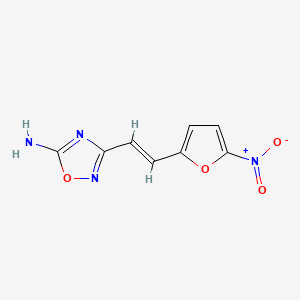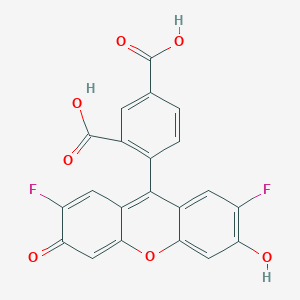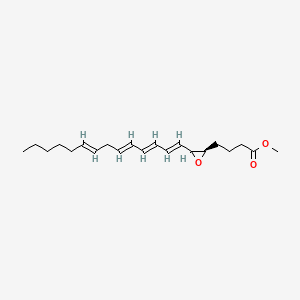
Leukotriene A methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leukotriene A methyl ester is a derivative of leukotriene A4, which belongs to the family of eicosanoid inflammatory mediators. These compounds are produced in leukocytes by the oxidation of arachidonic acid and the essential fatty acid eicosapentaenoic acid by the enzyme arachidonate 5-lipoxygenase . This compound is an important intermediate in the biosynthesis of other leukotrienes, which play crucial roles in inflammatory and immune responses .
Vorbereitungsmethoden
The synthesis of leukotriene A methyl ester involves several steps. One common method includes the stereoselective synthesis of (2E,4Z,7Z)-2,4,7-tridecatrienol, a key intermediate. This is achieved via alumina-promoted rearrangement of ethyl (7Z)-3,4,7-tridecatrienoate to ethyl (2E,4Z,7Z)-2,4,7-tridecatrienoate . The intermediate is then converted to this compound through a series of reactions involving solid-phase peptide synthesis to make glutathione with heavy isotopes in the cysteinyl residue and reaction of this tripeptide with commercially available this compound .
Analyse Chemischer Reaktionen
Leukotriene A methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form leukotriene B4, which is an important leukocyte activator.
Reduction: Reduction reactions can modify its structure, affecting its biological activity.
Substitution: Substitution reactions can introduce different functional groups, altering its properties and reactivity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include leukotriene B4 and other derivatives that play roles in inflammatory responses .
Wissenschaftliche Forschungsanwendungen
Leukotriene A methyl ester has several scientific research applications:
Wirkmechanismus
Leukotriene A methyl ester exerts its effects by being converted into other leukotrienes, such as leukotriene B4 and cysteinyl leukotrienes (leukotriene C4, leukotriene D4, and leukotriene E4). These leukotrienes act on specific G protein-coupled receptors, such as BLT1/2 and CysLT1/2, to mediate inflammatory and immune responses . The molecular targets include leukocytes, where they promote chemotaxis, aggregation, and the release of inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Leukotriene A methyl ester is unique compared to other leukotrienes due to its role as an intermediate in the biosynthesis of various leukotrienes. Similar compounds include:
Leukotriene B4: A potent leukocyte activator involved in inflammation.
Leukotriene C4, D4, and E4:
This compound stands out due to its pivotal role in the biosynthetic pathway, making it a crucial compound for studying leukotriene-related processes and developing therapeutic agents targeting leukotriene pathways .
Eigenschaften
CAS-Nummer |
75879-18-4 |
|---|---|
Molekularformel |
C21H32O3 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
methyl 4-[(2R)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7+,11-10+,13-12+,16-14+/t19?,20-/m1/s1 |
InChI-Schlüssel |
WTKAVFHPLJFCMZ-WUHFFIFTSA-N |
SMILES |
CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |
Isomerische SMILES |
CCCCC/C=C/C/C=C/C=C/C=C/C1[C@H](O1)CCCC(=O)OC |
Kanonische SMILES |
CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |
Synonyme |
leukotriene A methyl ester leukotriene A methyl ester, (2alpha,3beta(1E,3E,5Z,8Z))-(+-)-isomer leukotriene A methyl ester, (2S-(2alpha,3beta(1E,3E,5Z,8Z)))-isomer leukotriene A4 methyl ester LTA4 ME methyl-(11,12,14,15-(2)H4)-oxidoeicosatetraenoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid](/img/structure/B1236125.png)

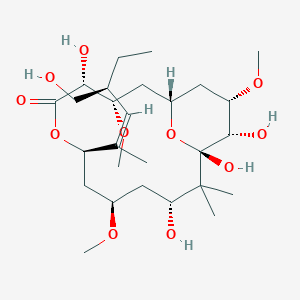
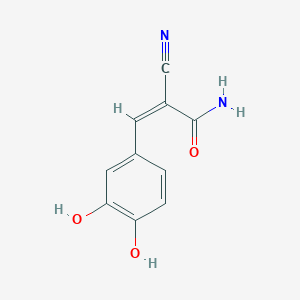
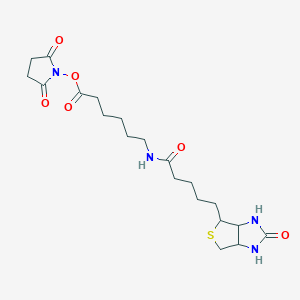
![N-[[(6-methyl-2-pyridinyl)amino]-oxomethyl]benzamide](/img/structure/B1236132.png)
